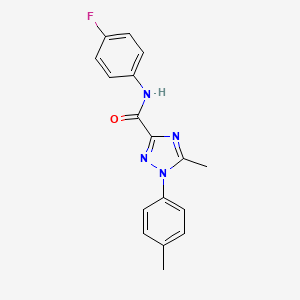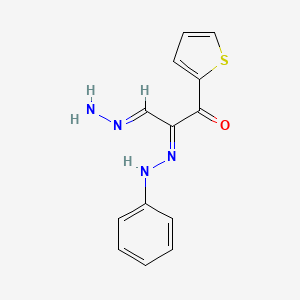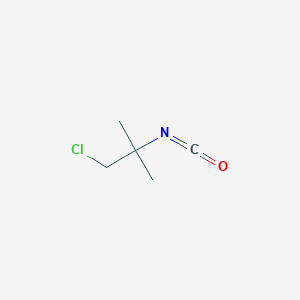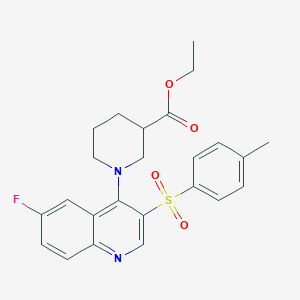
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate, also known as MG-132, is a proteasome inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in the late 1990s and has since been a subject of research in the fields of biochemistry, pharmacology, and oncology.
Scientific Research Applications
Methylation Techniques in Glycoprotein and Glycolipid Analysis
Methylation techniques are critical in the structural analysis of glycoproteins and glycolipids, providing insights into their chemical structures. These techniques facilitate the identification of various kinds of acyl residue, enhancing our understanding of complex carbohydrates and their roles in biological processes. Methylation reactions, particularly those catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide (DMSO), have been utilized to permethylate complex carbohydrates efficiently, shedding light on the specificities of hormones, immunity, biological transport, and pathological phenomena (Hakomori, 1964).
Organic Synthesis and Analytical Chemistry
In analytical chemistry, methylation reactions have been employed to enhance the thermal stability of compounds for gas chromatography analysis. For instance, methylation of sulfonylurea herbicides facilitates their analysis by overcoming their thermal instability (Klaffenbach, Holland, & Lauren, 1993). Additionally, dimethyl sulfoxide (DMSO) serves not only as a solvent but also as a synthon in organic chemistry, participating in various synthetic transformations and acting as a building block in the creation of new compounds. This highlights its dual role as both a reagent and a reactant in facilitating diverse chemical reactions (Jones-Mensah, Karki, & Magolan, 2016).
Material Science and Polymer Chemistry
In material science, the synthesis of aromatic poly(ether ketone)s with pendant methyl groups and sulfone linkages has been reported, where these polymers exhibit high thermal stability and excellent solubility in common solvents. Such properties make them suitable for applications requiring high-performance materials with outstanding mechanical and thermal characteristics (Sheng et al., 2008).
Environmental Research
Methylation techniques also play a crucial role in environmental research, particularly in the study of volatile organosulfur compounds such as dimethyl sulfide (DMS). The oxidation of DMS in the atmosphere is a complex process that leads to the formation of various sulfur-containing compounds, which have implications for atmospheric chemistry and potentially climate regulation through cloud formation (Mardyukov & Schreiner, 2018).
properties
IUPAC Name |
methyl 2-(3,5-dimethyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-10(2)7-11(6-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZMRNSCBACKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)

![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2729013.png)
![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2729017.png)


![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)
